N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (hereafter referred to as the "target compound") is a synthetic small molecule with a molecular formula of C₂₄H₂₈ClN₃OS and a monoisotopic mass of 441.164161 g/mol . The compound features a bicyclic 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core substituted at the 5-position with a benzyl group and at the 2-position with a 4-(tert-butyl)benzamide moiety. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Key structural attributes influencing its activity include:
- Benzyl group: Contributes to hydrophobic interactions with target proteins.
- tert-Butyl substituent: Enhances metabolic stability by sterically shielding reactive sites.
- Thiazolo[5,4-c]pyridine scaffold: Provides a rigid framework for binding pocket accommodation.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-tert-butylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS.ClH/c1-24(2,3)19-11-9-18(10-12-19)22(28)26-23-25-20-13-14-27(16-21(20)29-23)15-17-7-5-4-6-8-17;/h4-12H,13-16H2,1-3H3,(H,25,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAHDHOJRGFOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{22}N_{2}S \cdot HCl
- CAS Number : 327077-32-7
Structural Characteristics
The compound features a thiazolo-pyridine core which is known for various biological activities. The presence of the benzyl and tert-butyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Properties
The mechanisms underlying the biological activities of thiazolo-pyridine derivatives often involve modulation of receptor activity and gene expression related to metabolic processes. For example:
- Inhibition of Tumor Growth : The interaction with specific receptors can lead to downstream effects on cell proliferation and apoptosis pathways.
- Adrenergic Pathway Modulation : Agonistic activity at beta3-adrenoceptors can enhance lipolysis and improve insulin sensitivity.
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of thiazolo-pyridine derivatives:
- Compounds Tested : Various derivatives were synthesized and tested against human lung cancer cell lines.
- Findings : Notably, one derivative exhibited an IC50 value of 6.26 µM against HCC827 cells in a 2D culture system but showed reduced efficacy in 3D models (IC50 = 20.46 µM), indicating the importance of microenvironment in drug efficacy .
Study 2: Beta-Adrenoceptor Agonism
A study focused on beta-adrenoceptor activity found:
- Derivatives Tested : Several analogs were synthesized to evaluate their selectivity towards beta1-, beta2-, and beta3-adrenoceptors.
- Results : One compound displayed significant agonistic activity at beta3 receptors without notable effects on beta1 or beta2 receptors, highlighting its potential for selective therapeutic applications .
Comparison with Similar Compounds
Compound A: N-(5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Hydrochloride
Structural Differences :
- 5-Substituent : Ethyl (vs. benzyl in the target compound).
- Benzamide substituent : 4-((4-Methylpiperidin-1-yl)sulfonyl) (vs. tert-butyl).
Implications :
Compound B: FXa Inhibitor with Oxadiazole and Chloropyridine Moieties
Structural Differences :
- Core Modification : Retains the thiazolo[5,4-c]pyridine scaffold but incorporates a [1,3,4]oxadiazole ring and 5-chloropyridin-2-yl group.
- Substituents : Ethanediamide linker and chloropyridine instead of benzamide-tert-butyl.
Implications :
- Oxadiazole Ring : Improves metabolic stability and may modulate electronic properties for selective inhibition .
- Pharmacological Divergence : While the target compound’s primary application is unspecified, Compound B is explicitly designed as an FXa inhibitor for thromboembolic diseases .
Comparative Data Table
Research Findings and Implications
Target Compound vs. Compound A: The benzyl group in the target compound likely confers stronger target affinity in hydrophobic binding pockets compared to Compound A’s ethyl group. However, Compound A’s sulfonyl-piperidine substituent may improve solubility for intravenous formulations . Metabolic stability favors the target compound due to the steric protection offered by the tert-butyl group .
Target Compound vs. Compound B: Compound B’s FXa inhibitory activity highlights the versatility of the thiazolo[5,4-c]pyridine scaffold in diverse therapeutic contexts. The target compound’s lack of an oxadiazole or chloropyridine group suggests a different target profile .
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step reactions, including cyclization of the thiazolo-pyridine core, benzylation, and coupling with 4-(tert-butyl)benzamide. Key steps require reagents like triethylamine (for deprotonation) and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitutions. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Final purification often employs column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) or recrystallization. Yield optimization may require temperature control (e.g., 0–5°C for sensitive steps) .
Q. Which analytical techniques are critical for characterizing its structural integrity?
Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms regiochemistry and substitution patterns, particularly for the benzyl and tert-butyl groups. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves conformational details of the tetrahydrothiazolo-pyridine core. Purity (>95%) should be validated via HPLC with UV detection at 254 nm. Thermal stability can be assessed using differential scanning calorimetry (DSC) .
Q. How do solvent systems and pH influence its solubility and stability?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies in DMSO at 25°C over 72 hours show <5% degradation by HPLC. Acidic conditions (pH <3) may protonate the tertiary amine in the tetrahydrothiazolo-pyridine ring, altering solubility. Buffered solutions (pH 7.4) are recommended for biological assays to mimic physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies should focus on modifying the benzyl group (e.g., introducing electron-withdrawing substituents) and the tert-butyl moiety (e.g., replacing with cyclopropyl or isosteric groups). Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins like factor Xa (fXa). Synthesize analogs with variations in the thiazolo-pyridine core (e.g., substituting sulfur with oxygen) and evaluate inhibitory potency via enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor bioavailability or metabolic instability. Perform pharmacokinetic (PK) studies in rodent models to assess plasma half-life and tissue distribution. Metabolite identification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) can clarify degradation pathways. If poor membrane permeability is suspected, use parallel artificial membrane permeability assays (PAMPA) to optimize logP values .
Q. What computational methods are effective for studying its binding conformation and dynamics?
Molecular dynamics (MD) simulations (e.g., GROMACS) can model the compound’s interaction with fXa’s S4 subsite over 100-ns trajectories. Ab initio calculations (e.g., Gaussian 09) assess intramolecular interactions, such as sulfur-oxygen proximity, which stabilize the bioactive conformation. Mulliken population analysis identifies charge distribution critical for electrostatic binding affinity .
Q. How can conformational analysis explain its selectivity for specific biological targets?
X-ray crystallography of co-crystallized compound-target complexes reveals key interactions (e.g., hydrogen bonding with Glu97 of fXa). Compare with analogs lacking the 5-benzyl group to quantify steric effects. Circular dichroism (CD) spectroscopy evaluates conformational changes in aqueous vs. lipid environments, correlating with membrane penetration efficiency .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots for assay reproducibility and hierarchical clustering to group outliers in biological datasets .
- Experimental Design : Apply factorial design (e.g., 2⁴ factorial matrix) to optimize reaction conditions, varying temperature, solvent, catalyst, and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
